tert-Butyl 3-iodoacrylate

Description

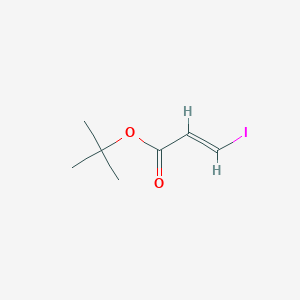

tert-Butyl 3-iodoacrylate is an organoiodine compound featuring a tert-butyl ester group and an iodine substituent at the β-position of the acrylate backbone. These compounds are critical intermediates in pharmaceutical synthesis, leveraging the tert-butyl group for steric protection and iodine for cross-coupling reactions .

Properties

Molecular Formula |

C7H11IO2 |

|---|---|

Molecular Weight |

254.07 g/mol |

IUPAC Name |

tert-butyl (E)-3-iodoprop-2-enoate |

InChI |

InChI=1S/C7H11IO2/c1-7(2,3)10-6(9)4-5-8/h4-5H,1-3H3/b5-4+ |

InChI Key |

OHFIYHTZZSLYRJ-SNAWJCMRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/I |

Canonical SMILES |

CC(C)(C)OC(=O)C=CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-iodoacrylate can be synthesized through several methods. One common approach involves the iodination of tert-butyl acrylate. This process typically requires the use of iodine and a suitable catalyst under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the acrylate moiety .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination reactions. These reactions are carried out in specialized reactors designed to handle the reagents and conditions required for efficient and safe production. The process may also involve purification steps to isolate the desired product and remove any impurities .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the β-position undergoes nucleophilic substitution with diverse nucleophiles. This reactivity enables the synthesis of functionalized acrylates:

| Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenols | Aryloxy acrylates | DABCO, DMF, rt | 85–95% | |

| Amines | Amino acrylates | DABCO, DMF, rt | 80–90% | |

| Thiols | Thioacrylates | Not reported | – |

Mechanistic Insight :

-

The reaction proceeds via a stereospecific bimolecular mechanism (S<sub>N</sub>2), retaining the Z/E configuration of the starting material .

-

Bulky nucleophiles exhibit reduced reactivity due to steric hindrance from the tert-butyl group.

Stille Coupling

tert-Butyl 3-iodoacrylate participates in palladium-catalyzed cross-couplings with organostannanes:

-

Example : Reaction with β-ketoamide substrates under Stille conditions yields tetramic acid derivatives (50% yield over three steps) .

Lacey-Dieckmann Cyclization

Post-coupling cyclization forms macrocyclic lactams:

-

Outcome : Achieved via TFA-mediated Boc/tert-butyl deprotection, followed by DEPC activation (46% yield) .

Stereospecific Additions

The compound’s Z/E configuration dictates reaction outcomes:

| Starting Isomer | Nucleophile | Product Configuration | Yield |

|---|---|---|---|

| Z-3-iodoacrylate | Phenol | Z-aryloxy acrylate | 95% |

| E-3-iodoacrylate | Pyrrole | E-amino acrylate | 90% |

Key Observation :

-

DABCO promotes stereoretentive substitutions without racemization, as demonstrated by <sup>1</sup>H NMR coupling constants (J = 12–14 Hz for Z-isomers) .

Base-Mediated Eliminations

Under strong basic conditions (e.g., tert-butoxide), β-elimination occurs, forming α,β-unsaturated esters:

-

Example : Treatment with K<sub>2</sub>CO<sub>3</sub> in THF generates tert-butyl propiolate.

-

Mechanism : Follows Zaitsev’s rule, favoring the more substituted alkene .

Oxidative Functionalization

Iodine(III) reagents (e.g., PhI(OAc)<sub>2</sub>) enable cross-dehydrogenative couplings:

Thermal Decomposition

Thermogravimetric analysis reveals stability up to 150°C, beyond which iodine loss and ester degradation occur.

Scientific Research Applications

tert-Butyl 3-iodoacrylate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Researchers use it to modify biomolecules and study their interactions and functions.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of tert-butyl 3-iodoacrylate involves its ability to participate in various chemical reactions due to the presence of the reactive iodine atom and acrylate moiety. The iodine atom can be easily replaced by other nucleophiles, while the acrylate group can undergo addition and polymerization reactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Key Observations :

- Core Structure : Unlike indazole or azetidine derivatives, this compound lacks a heterocyclic core, which may reduce steric hindrance and enhance reactivity in alkylation or Suzuki-Miyaura coupling .

- Substituent Effects : The iodine atom in this compound likely increases electrophilicity compared to bromine analogs (e.g., 1420859-80-8), facilitating nucleophilic substitution .

Key Differences :

- Lipophilicity : The indazole derivative (CAS 1431163-17-5) exhibits higher LogP due to its aromatic core and methoxy group, enhancing membrane permeability compared to simpler acrylates .

- Synthetic Accessibility : this compound’s linear structure may offer simpler synthetic routes than heterocyclic analogs, which require multi-step ring-forming reactions .

Limitations and Data Gaps

- Data Reliability : EPA reporting errors (e.g., manganese compound revisions in TRI data) highlight the need for rigorous validation of environmental and toxicity profiles for iodinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.